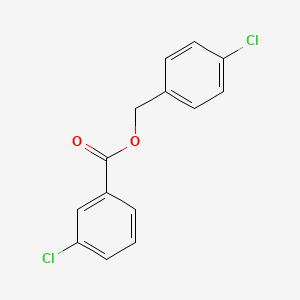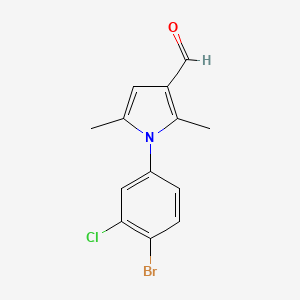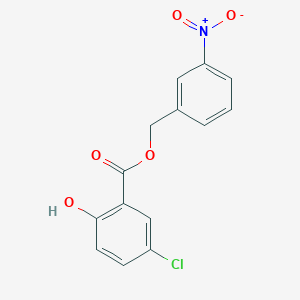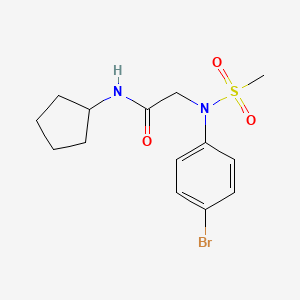![molecular formula C17H18N2O2S B5780705 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of carbonothioylamides. This compound has been widely studied due to its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound can bind to specific proteins in cells, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high purity and yield. This compound can be synthesized in large quantities, making it ideal for use in large-scale experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One of the limitations of using 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, and care must be taken when handling this compound. Additionally, the use of this compound in animal studies may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to explore the potential use of this compound as a fluorescent probe for imaging studies. Additionally, the anti-tumor activity of this compound could be further studied to determine its potential use as a cancer treatment. Finally, the toxicity of this compound could be further studied to determine its safety for use in animal studies.
Conclusion:
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in scientific research. The synthesis method of this compound has been optimized to yield high purity and yield, and its mechanism of action is well understood. This compound has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has potential applications as a fluorescent probe for imaging studies. Further research is needed to explore the potential uses of this compound and to determine its safety for use in animal studies.
Synthesemethoden
The synthesis of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting compound is then reacted with benzoyl chloride to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-15-10-6-13(7-11-15)16(20)19-17(22)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQUEIHXIVHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)


![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)


![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)
